1-Allyl-2-(bromomethyl)benzene
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Overview
Description
1-Allyl-2-(bromomethyl)benzene, also known as 2-Allylbromobenzene, 2-Allylphenyl bromide, 2-Bromo-1-allylbenzene, or o-Allylbromobenzene, is an organic compound. Its empirical formula is C9H9Br .
Synthesis Analysis
The synthesis of this compound could potentially involve a radical chain reaction . The reaction specifically causes the substitution of bromine with a hydrogen attached to a carbon adjacent to the double bond - the allylic position .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a bromomethyl group . The molecule has a molecular weight of 197.07 .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can participate in annulation reactions with internal alkynes using a hydrazone–palladium catalyst system, yielding polysubstituted naphthalene derivatives .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature. It has a refractive index of 1.559 and a density of 1.311 g/mL at 25 °C .Scientific Research Applications
Synthesis of CCR5 Antagonists :
- Synthesis and Structural Characterization :1-Allyl-2-(bromomethyl)benzene plays a role in synthesizing novel non-peptide CCR5 antagonists, which are significant in HIV-1 prevention. This process involves a series of reactions including elimination, reduction, bromization, and further complex formation, exhibiting bioactivity against HIV-1 (Cheng De-ju, 2015).
Synthesis of Quaternary Allylammonium Salts :
- Organic Synthesis and Agricultural Use :The compound is used in the synthesis of quaternary allylammonium salts, essential in various fields like organic synthesis, polymeric chemistry, and agriculture. This process is achieved through the treatment of 1-benzyl-2-(bromomethyl)aziridine and its analogs with iodomethane, producing these salts in good yields (D’hooghe, Van Brabandt, & Kimpe, 2003).
Synthesis of Organic and Polymeric Compounds :
- Paired Diels–Alder Electro-Synthetic Reaction :this compound is involved in the electrochemical reduction in the paired green electro-synthesis. This method results in high yield, selectivity, purity, and low waste, creating compounds used in organic and polymeric chemistry (Habibi, Pakravan, & Nematollahi, 2014).
Organic Synthesis and Medicinal Chemistry :
- Preparation and Characterization of Complexes :The compound is utilized in preparing and characterizing heterodinuclear Fe−Ni complexes with bridging alkoxysilyl ligands. Such complexes are valuable in organic synthesis and potentially in medicinal chemistry, showcasing the versatility of this compound (Braunstein, Clerc, & Morise, 2001).
Mechanism of Action
Target of Action
It’s known that brominated compounds like this often interact with various organic substrates in chemical reactions .
Mode of Action
1-Allyl-2-(bromomethyl)benzene can participate in various chemical reactions. For instance, it can undergo free radical bromination, nucleophilic substitution, and oxidation . In nucleophilic substitution reactions, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that brominated compounds can participate in various organic reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Its physical properties such as its liquid form, a density of 1311 g/mL at 25 °C, and storage temperature of 2-8°C suggest that it could have unique pharmacokinetic properties .
Result of Action
Given its potential for participating in various chemical reactions, it could have diverse effects depending on the context of its use .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other reactants, temperature, and pH can affect its reactivity and the outcomes of its reactions .
Safety and Hazards
Future Directions
Future research could explore the potential applications of 1-Allyl-2-(bromomethyl)benzene in organic synthesis, particularly in the production of polysubstituted naphthalene derivatives . Additionally, studies could investigate the use of different catalyst systems and reaction conditions to optimize the yield and selectivity of these reactions .
Biochemical Analysis
Biochemical Properties
It is known that allylbenzenes, the class of compounds to which 1-Allyl-2-(bromomethyl)benzene belongs, can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially involve enzymes, proteins, and other biomolecules, but specific interactions have not been reported.
Molecular Mechanism
It is known that allylbenzenes can undergo free radical bromination, a reaction that involves the formation of a radical intermediate . This suggests that this compound could interact with biomolecules through radical mechanisms, potentially leading to changes in gene expression or enzyme activity.
Properties
IUPAC Name |
1-(bromomethyl)-2-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br/c1-2-5-9-6-3-4-7-10(9)8-11/h2-4,6-7H,1,5,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCCVABHGLOWIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120906-16-3 |
Source
|
Record name | 1-(bromomethyl)-2-(prop-2-en-1-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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